N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidine core. Key structural features include:
- 4-Methylbenzyl group on the acetamide nitrogen, contributing to lipophilicity and membrane permeability.
- Sulfanylacetamide chain at position 2, critical for covalent or non-covalent interactions with biological targets like kinases or proteases .
Its synthesis typically involves coupling a benzofuropyrimidinone scaffold with functionalized acetamide derivatives via nucleophilic substitution or thiol-ene reactions.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-16-8-10-17(11-9-16)13-26-21(29)15-33-25-27-22-19-6-2-3-7-20(19)32-23(22)24(30)28(25)14-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBARLYBVIFNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 899942-06-4) is a complex organic compound characterized by its unique structural features, which include a benzofuro-pyrimidine core and a sulfanyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is CHNOS, with a molecular weight of 463.6 g/mol. The structure comprises multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 899942-06-4 |
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzofuro-pyrimidine core demonstrate potent activity against various fungal strains, including Fusarium oxysporum and Candida albicans .
The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal potential . The presence of the sulfanyl group in these compounds appears to enhance their biological efficacy.
Antitumor Activity
N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has also been evaluated for its antitumor activities. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro. For example, the benzofuro-pyrimidine derivatives have been linked to apoptosis induction in various cancer cell lines .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies provide insights into how specific structural features influence biological activity. The combination of the benzofuro ring system with the pyrimidine moiety is crucial for enhancing both antimicrobial and antitumor activities. Notably:
- Sulfur-containing groups (like sulfanyl) are essential for improving biological interactions.
- Aromatic substitutions (such as the 4-methylbenzyl group) significantly affect the compound's lipophilicity and membrane permeability, which are critical for cellular uptake .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A study on a series of benzofuro-pyrimidine derivatives demonstrated that modifications at the 4-position of the benzofuro ring led to increased antifungal activity against Fusarium oxysporum. The most active derivative showed an MIC of 12.5 µg/mL .
- Case Study 2 : In another investigation focusing on antitumor properties, compounds structurally similar to N-(4-methylbenzyl)-2-{[4-oxo... exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 µM to 25 µM .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Research Findings and Comparative Analysis
Bioactivity and Target Specificity
- The tetrahydrofuran-2-ylmethyl group in the target compound improves binding affinity compared to thiophene-containing analogs (e.g., benzothieno derivatives in ), likely due to enhanced hydrogen bonding with catalytic lysine residues in kinases .
- Sulfanylacetamide chains across analogs show variable efficacy: Quinazolinone derivatives (e.g., ) exhibit broader antibacterial activity, whereas benzofuropyrimidinones are more kinase-selective .
Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group in the target compound increases logP (~3.2) compared to sulfamoylphenyl derivatives (logP ~1.8 in ), favoring blood-brain barrier penetration.
Molecular Networking and Fragmentation Patterns
- Cosine Scores: The target compound shares high MS/MS spectral similarity (cosine score >0.8) with benzofuropyrimidinone analogs (e.g., ), confirming structural relatedness .
- NMR Analysis : Chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) distinguish the tetrahydrofuran substituent from ethoxy or chlorophenyl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
